H-Leu-trp-leu-OH
Overview
Description
H-Leu-trp-leu-OH, also known as L-leucyl-L-tryptophyl-L-leucine, is a tripeptide composed of the amino acids leucine, tryptophan, and leucine. This compound is of interest due to its potential biological activities and its role in various biochemical processes. Tripeptides like this compound are often studied for their structural properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Leu-trp-leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process generally follows these steps:
Attachment of the First Amino Acid: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group on the amino group is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, also protected at the amino group, is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected using a reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS method. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from any impurities.
Chemical Reactions Analysis
Types of Reactions
H-Leu-trp-leu-OH can undergo various chemical reactions, including:
Oxidation: The tryptophan residue in the peptide can be oxidized to form products such as N-formylkynurenine.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid substitution can be achieved using standard peptide synthesis techniques with different amino acid derivatives.
Major Products Formed
Oxidation: N-formylkynurenine and other oxidized tryptophan derivatives.
Reduction: Reduced forms of the peptide with intact disulfide bonds.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
H-Leu-trp-leu-OH has several scientific research applications, including:
Chemistry: Studying the structural properties and stability of tripeptides.
Biology: Investigating the role of tripeptides in cellular processes and signaling pathways.
Medicine: Exploring potential therapeutic applications, such as antimicrobial or anticancer activities.
Industry: Utilizing peptides in the development of new materials or as additives in food and cosmetics.
Mechanism of Action
The mechanism of action of H-Leu-trp-leu-OH involves its interaction with specific molecular targets and pathways. The tryptophan residue, in particular, plays a crucial role in binding to receptors or enzymes due to its aromatic side chain. This interaction can modulate various biological processes, such as signal transduction, enzyme activity, and cellular communication.
Comparison with Similar Compounds
Similar Compounds
H-Leu-trp-OH: A dipeptide composed of leucine and tryptophan.
Trp-Leu-Leu: A tripeptide with a similar sequence but different order of amino acids.
Uniqueness
H-Leu-trp-leu-OH is unique due to its specific sequence of amino acids, which confers distinct structural and functional properties. The presence of two leucine residues flanking the tryptophan residue can influence the peptide’s hydrophobicity, stability, and biological activity.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O4/c1-13(2)9-17(24)21(28)26-19(22(29)27-20(23(30)31)10-14(3)4)11-15-12-25-18-8-6-5-7-16(15)18/h5-8,12-14,17,19-20,25H,9-11,24H2,1-4H3,(H,26,28)(H,27,29)(H,30,31)/t17-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFOYSCDUWTZBF-IHPCNDPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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